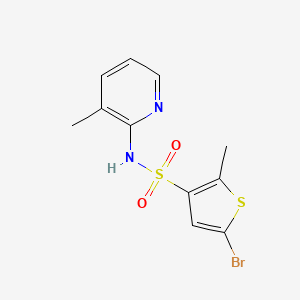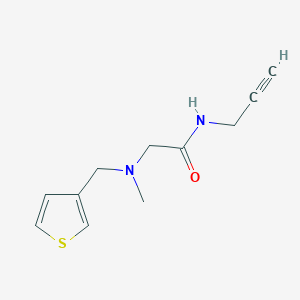
2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide is a compound with a complex structure that includes a thiophene ring, a methyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of thiophen-3-ylmethylamine with propargyl bromide to form an intermediate, which is then reacted with methylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the acetamide group may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The thiophene ring and acetamide moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Acetamide derivatives: Compounds with acetamide groups but different aromatic rings.
Uniqueness
2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide is unique due to its combination of a thiophene ring, a methyl group, and an acetamide moiety
Eigenschaften
Molekularformel |
C11H14N2OS |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
2-[methyl(thiophen-3-ylmethyl)amino]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H14N2OS/c1-3-5-12-11(14)8-13(2)7-10-4-6-15-9-10/h1,4,6,9H,5,7-8H2,2H3,(H,12,14) |
InChI-Schlüssel |
ZEQDZNROFVSLKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CSC=C1)CC(=O)NCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


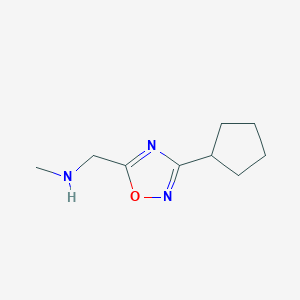

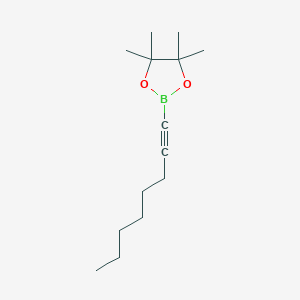
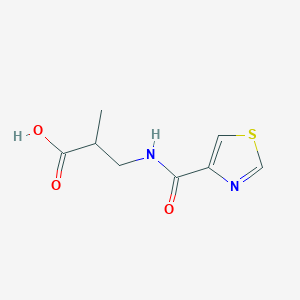
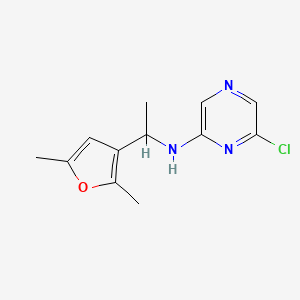
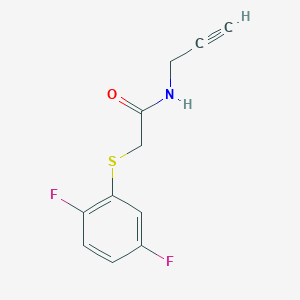
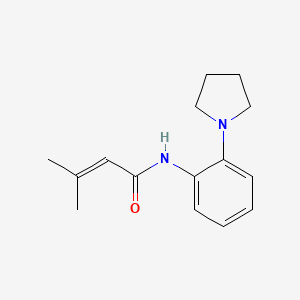
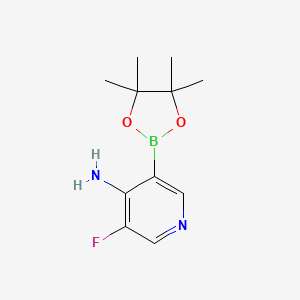
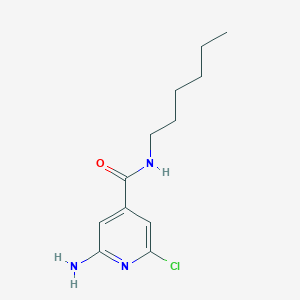
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
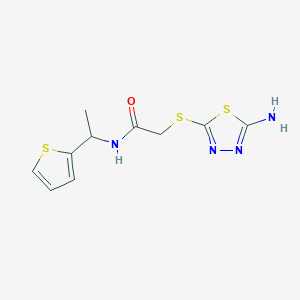

![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
